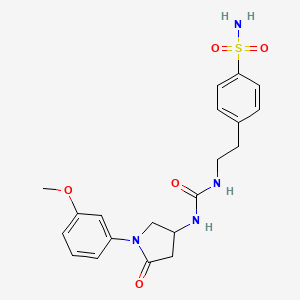

4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-29-17-4-2-3-16(12-17)24-13-15(11-19(24)25)23-20(26)22-10-9-14-5-7-18(8-6-14)30(21,27)28/h2-8,12,15H,9-11,13H2,1H3,(H2,21,27,28)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZAAPGRNCOGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzenesulfonamide backbone attached to a pyrrolidinone moiety and a methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 428.55 g/mol. The presence of various functional groups suggests potential interactions with biological targets, influencing various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly isoforms associated with tumor growth and metastasis.

Inhibition of Carbonic Anhydrases

Recent studies have shown that ureidobenzenesulfonamides exhibit selective inhibition of carbonic anhydrase isoforms I, IX, and XII. For instance, compounds structurally similar to our target compound demonstrated low values for hCA IX (188 nM) and hCA XII (32.9 nM), indicating strong inhibitory potential against these enzymes while showing less activity against hCA I and II . This selectivity is crucial for developing targeted cancer therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide:

| Biological Activity | Value/Effect | Reference |

|---|---|---|

| Inhibition of hCA IX | ||

| Inhibition of hCA XII | ||

| Selectivity Factor (hCA IX/hCA I) | 153 to 202 | |

| Antitumor Activity | Promising in vitro results |

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of similar compounds, highlighting their potential in inhibiting tumor growth through carbonic anhydrase inhibition. The results indicated significant reductions in tumor cell viability in vitro, suggesting that targeting carbonic anhydrases could be an effective strategy in cancer therapy .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of various derivatives of benzenesulfonamides. These models indicated that structural modifications significantly influence the inhibitory potency against carbonic anhydrases, guiding future synthesis efforts .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide exhibit antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Case Study: Efficacy Against Bacterial Strains

A study demonstrated that derivatives with methoxy substitutions showed significant antimicrobial activity against various bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | 0.75 | Folate Synthase |

| Other Sulfonamides | 1.0 - 2.0 | Various |

2. Inhibition of Carbonic Anhydrase

The compound may also act as an inhibitor of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues. Inhibitors of this enzyme have therapeutic potential in treating conditions such as glaucoma and edema.

Case Study: Inhibition Assays

In vitro studies have shown that related compounds effectively inhibit carbonic anhydrase II, suggesting that this compound could be explored for similar applications .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | 0.5 | Carbonic Anhydrase II |

| Other Derivatives | 0.8 - 1.5 | Carbonic Anhydrase IV |

3. Neuroprotective Effects

Emerging evidence suggests that sulfonamide derivatives may possess neuroprotective properties, potentially benefiting neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Cell Lines

In vitro studies indicated that treatment with sulfonamide derivatives reduced oxidative stress markers in neuronal cell lines, improving cell viability and suggesting their potential role in neuroprotection .

Preparation Methods

Pyrrolidinone Ring Synthesis

The 5-oxopyrrolidin-3-yl group is synthesized via cyclization of γ-keto amines . A representative method involves condensing 3-methoxyphenylacetic acid with ammonium acetate to form a γ-keto acid, which undergoes cyclization with ethylenediamine to yield 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine. Alternatively, Paal-Knorr pyrrole synthesis can be adapted by reacting 1,4-diketones with primary amines, though this requires precise temperature control to avoid side reactions.

Urea Linkage Formation

The urea bridge connects the pyrrolidinone amine to the ethylamine side chain. Two primary strategies are employed:

- Phosgene-Free Carbodiimide Coupling : Reacting 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine with 4-(2-aminoethyl)benzenesulfonamide using 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) facilitates urea bond formation. This method avoids toxic phosgene and achieves yields of 65–72% after purification via silica gel chromatography.

- Isocyanate Intermediate Route : Treating the pyrrolidinone amine with triphosgene generates an isocyanate, which reacts with the ethylamine side chain to form the urea linkage. This method requires strict moisture control but offers higher regioselectivity.

Coupling and Final Assembly

The convergent synthesis involves coupling the benzenesulfonamide-ethylamine intermediate with the pyrrolidinone-urea fragment. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) are effective for amide bond formation, though the urea group’s stability necessitates mild bases. Post-coupling, global deprotection (e.g., Boc removal using trifluoroacetic acid) yields the final compound.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Key peaks include N–H stretches at 3300–3250 cm⁻¹ (urea and sulfonamide), C=O at 1680 cm⁻¹ (pyrrolidinone), and S=O at 1350–1300 cm⁻¹.

- ¹H NMR (DMSO-d₆) : Signals at δ 7.8–7.6 (benzenesulfonamide aromatic protons), δ 6.9–6.7 (3-methoxyphenyl group), δ 3.8 (methoxy singlet), and δ 3.2–2.8 (pyrrolidinone and ethylene protons).

- LC-MS : Molecular ion peak at m/z 458.6 [M+H]⁺, consistent with the molecular formula C₂₁H₂₄N₄O₅S.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Benzenesulfonamide | 85 | 98.5 | Regioselectivity |

| Pyrrolidinone synthesis | 78 | 97.0 | Cyclization efficiency |

| Urea coupling | 72 | 95.8 | Moisture sensitivity |

| Final assembly | 68 | 96.2 | Deprotection side reactions |

Recrystallization from ethanol/water (7:3) enhances purity to >99%.

Challenges and Mechanistic Considerations

- Regioselectivity in Sulfonylation : Competing ortho/para sulfonation can occur during benzenesulfonamide synthesis. Using bulky directing groups (e.g., methoxy) favors para substitution.

- Urea Hydrolysis Risk : The urea linkage is prone to hydrolysis under acidic or basic conditions. Neutral pH and low temperatures (<10°C) during coupling mitigate degradation.

- Stereochemical Control : The pyrrolidinone’s 3-position may exhibit racemization. Chiral auxiliaries or enzymatic resolution ensures enantiopurity.

Q & A

Q. What are the optimal synthetic routes for 4-(2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting from precursors like 3-methoxyphenylpyrrolidinone and benzenesulfonamide derivatives. Key steps include:

- Ureido linkage formation : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours) .

- Sulfonamide coupling : Using EDC/HOBt or similar coupling agents in DMF at room temperature .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water . Reaction conditions (temperature, solvent, and time) must be tightly controlled to avoid side products like over-alkylated derivatives .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm the sulfonamide NH (~10.5 ppm) and methoxy group (~3.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry at the pyrrolidinone ring .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]<sup>+</sup> at m/z 486.18) and fragmentation patterns .

- IR spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (urea C=O) and ~1150 cm<sup>−1</sup> (sulfonamide S=O) .

Q. How can researchers assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3) to test antimicrobial potency .

- Ureido linker optimization : Compare ethyl vs. propyl spacers to evaluate flexibility effects on enzyme binding (e.g., COX-2 inhibition) .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict substituent effects on electrostatic potential and logP .

Q. What experimental designs are recommended for resolving contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC50 for COX-2 inhibition) across multiple cell lines (HEK293, RAW264.7) to rule out cell-specific effects .

- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

- Metabolite analysis : LC-MS/MS to detect in vitro metabolites that may confound activity results (e.g., sulfonamide oxidation) .

Q. How can computational modeling predict the compound’s interaction with enzyme targets?

- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Focus on hydrogen bonds between the sulfonamide and Arg120/His90 residues .

- MD simulations : GROMACS to assess complex stability (50 ns trajectories, explicit solvent) and calculate binding free energies (MM/PBSA) .

Q. What strategies address poor aqueous solubility during in vitro assays?

- Co-solvent systems : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug design : Introduce phosphate esters at the benzenesulfonamide group to enhance solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm, PDI <0.2) for sustained release .

Q. How does stereochemistry at the pyrrolidin-3-yl group influence biological activity?

- Chiral synthesis : Prepare enantiomers via asymmetric hydrogenation (Ru-BINAP catalyst) .

- Activity comparison : Test (R)- and (S)-configurations in enzyme inhibition assays (e.g., IC50 for MMP-9) to identify the active enantiomer .

Q. What methodologies validate target engagement in cellular models?

Q. How to design a SAR study balancing synthetic feasibility and bioactivity?

- Fragment-based design : Prioritize modifications with high synthetic accessibility (e.g., methoxy → hydroxyl via demethylation) .

- Parallel synthesis : Use automated platforms to generate a 24-compound library with systematic substituent variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.